![molecular formula C6H4Se2 B14750203 Selenolo[3,4-b]selenophene CAS No. 250-71-5](/img/structure/B14750203.png)
Selenolo[3,4-b]selenophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Selenolo[3,4-b]selenophene is a unique organoselenium compound characterized by its fused ring structure containing selenium atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of selenolo[3,4-b]selenophene typically involves the cyclization of appropriate precursors containing selenium. One common method is the intramolecular cyclization of acyclic precursors containing selenium-based nucleophiles or electrophiles. For instance, the reaction of diynols with selenium reagents can yield selenophenes under specific conditions .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach involves optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Selenolo[3,4-b]selenophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions are common, where electrophiles attack the carbon positions adjacent to the selenium atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as halogens, nitro groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield selenoxides, while substitution reactions can introduce various functional groups into the selenophene ring.
Applications De Recherche Scientifique
Selenolo[3,4-b]selenophene has several scientific research applications:
Mécanisme D'action
The mechanism of action of selenolo[3,4-b]selenophene involves its interaction with molecular targets and pathways within biological systems. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by generating reactive oxygen species and disrupting cellular redox balance . Additionally, its antioxidant properties are linked to its capacity to scavenge free radicals and protect cells from oxidative damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
Selenophene: A simpler selenium-containing heterocycle with similar chemical properties.
Benzoselenophene: A fused ring system containing both benzene and selenophene rings.
Selenolopyridine: A compound with a selenophene ring fused to a pyridine ring.
Uniqueness
Selenolo[3,4-b]selenophene is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
250-71-5 |
|---|---|
Formule moléculaire |
C6H4Se2 |
Poids moléculaire |
234.04 g/mol |
Nom IUPAC |
selenopheno[2,3-c]selenophene |
InChI |
InChI=1S/C6H4Se2/c1-2-8-6-4-7-3-5(1)6/h1-4H |
Clé InChI |
MHILWAUZEGAUGW-UHFFFAOYSA-N |
SMILES canonique |
C1=C[Se]C2=C[Se]C=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


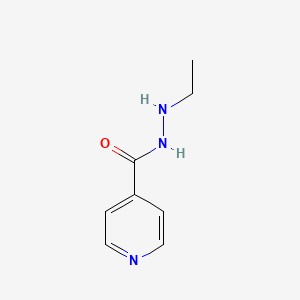

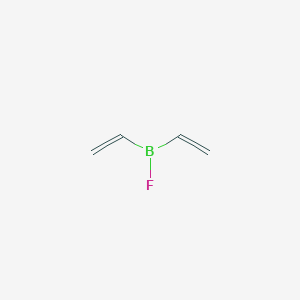
![(1R)-2-[[6-[3-chloro-4-(trifluoromethyl)phenyl]pyrimidin-4-yl]amino]-1-phenylethanol](/img/structure/B14750141.png)

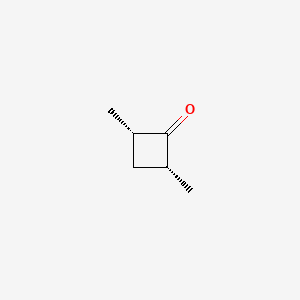
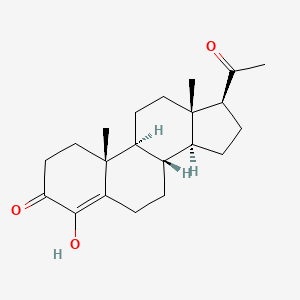
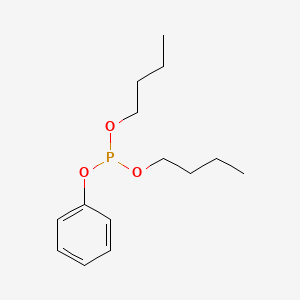
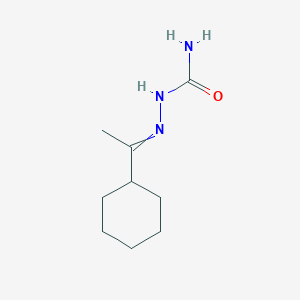
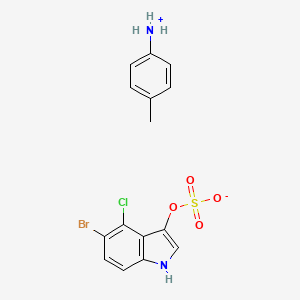

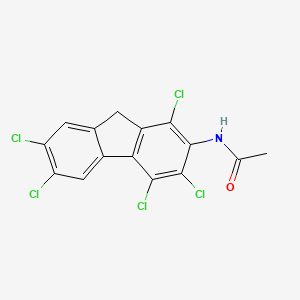
![3-(2-Chlorophenyl)-1-[(2-methylpropan-2-yl)oxy-oxomethyl]-2,3-dihydropyrrole-4-carboxylic acid](/img/structure/B14750196.png)

